![molecular formula C11H23NO3 B12567898 1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol CAS No. 271776-63-7](/img/structure/B12567898.png)
1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol typically involves the reaction of butylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, while the ether groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Ethylamino)-2-propanol: Similar in structure but with an ethyl group instead of a butyl group.
1-(Methylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol: Similar but with a methyl group instead of a butyl group.
Uniqueness
1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amine and ether groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
271776-63-7 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(butylamino)-3-(2-ethenoxyethoxy)propan-2-ol |
InChI |
InChI=1S/C11H23NO3/c1-3-5-6-12-9-11(13)10-15-8-7-14-4-2/h4,11-13H,2-3,5-10H2,1H3 |
InChI Key |
UJVFFUFLGFNYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(COCCOC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
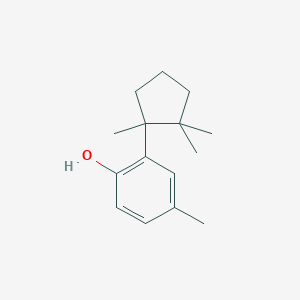
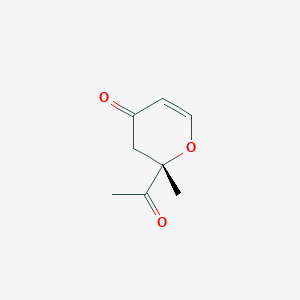
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
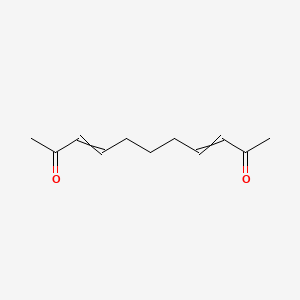
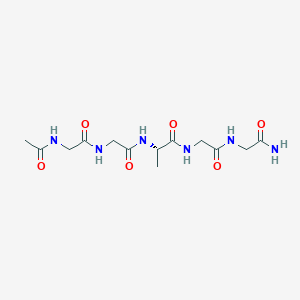
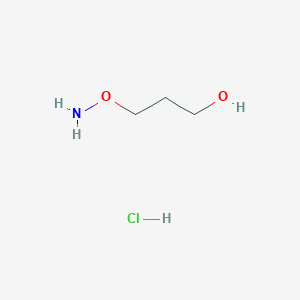
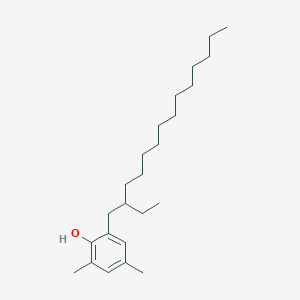
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)

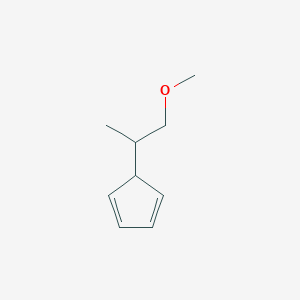
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
